molecular formula C17H19N3O2S B5792337 N-(1-tert-butyl-1H-benzimidazol-5-yl)benzenesulfonamide

N-(1-tert-butyl-1H-benzimidazol-5-yl)benzenesulfonamide

Cat. No.: B5792337
M. Wt: 329.4 g/mol
InChI Key: FBHVOHCJXANYAI-UHFFFAOYSA-N
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Description

N-(1-tert-butyl-1H-benzimidazol-5-yl)benzenesulfonamide: is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-tert-butyl-1H-benzimidazol-5-yl)benzenesulfonamide typically involves the reaction of 1-tert-butyl-1H-benzimidazole with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Dichloromethane or chloroform

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(1-tert-butyl-1H-benzimidazol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides

Major Products Formed

    Oxidation: N-oxides of benzimidazole

    Reduction: Benzimidazole amines

    Substitution: Various substituted benzimidazoles depending on the electrophile used

Scientific Research Applications

N-(1-tert-butyl-1H-benzimidazol-5-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-tert-butyl-1H-benzimidazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. This compound may interfere with cellular pathways by modulating the activity of key proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-tert-butyl-1H-benzimidazol-5-yl)-2-thiophenecarboxamide
  • N-(1-tert-butyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide
  • N-(1H-benzimidazol-2-yl)-2-methylsulfonylbenzamide

Uniqueness

N-(1-tert-butyl-1H-benzimidazol-5-yl)benzenesulfonamide stands out due to its unique combination of the benzimidazole and sulfonamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its tert-butyl group also enhances its stability and lipophilicity, which can be advantageous in drug development.

Properties

IUPAC Name

N-(1-tert-butylbenzimidazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-17(2,3)20-12-18-15-11-13(9-10-16(15)20)19-23(21,22)14-7-5-4-6-8-14/h4-12,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHVOHCJXANYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=NC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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